trans-2-Nonen-1-ol

Descripción

trans-2-Nonen-1-ol has been reported in Solanum lycopersicum and Anomala albopilosa with data available.

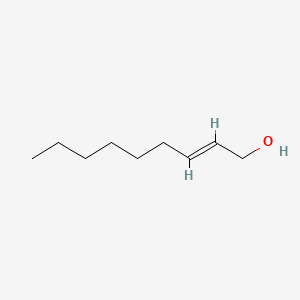

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-non-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h7-8,10H,2-6,9H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSALFVIQPAIQK-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885501 | |

| Record name | 2-Nonen-1-ol, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White liquid; Fatty, violet aroma | |

| Record name | trans-2-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1364/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

105.00 °C. @ 12.00 mm Hg | |

| Record name | 2-Nonen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | trans-2-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1364/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.835-0.845 | |

| Record name | trans-2-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1364/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

31502-14-4, 22104-79-6 | |

| Record name | trans-2-Nonen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31502-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonen-1-ol, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031502144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonen-1-ol, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonen-1-ol, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-non-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONEN-1-OL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/164F9RI0BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Nonen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling the Presence of trans-2-Nonen-1-ol: A Technical Guide to its Natural Sources and Occurrence

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, occurrence, biosynthesis, and analytical methodologies for the C9 aliphatic alcohol, trans-2-Nonen-1-ol. This document is intended for researchers, scientists, and professionals in the fields of drug development, food science, and chemical ecology, offering in-depth information on this volatile organic compound.

Natural Occurrence of this compound

This compound is a naturally occurring volatile compound found in a diverse range of plant and animal products. It contributes to the characteristic aroma profiles of many fruits, vegetables, and processed goods. Its presence has been reported in various members of the Cucurbitaceae family, including cucumber, squash, and pumpkin. The compound is also a component of the volatile emissions of nectarines and asparagus.[1] Beyond the plant kingdom, this compound has been identified in chicken fat. Furthermore, it is formed during the fermentation and aging processes of alcoholic beverages like cognac and is also present in roasted peanuts.[1]

The following table summarizes the quantitative data available on the occurrence of this compound and related C9 alcohols in various natural sources. It is important to note that concentrations can vary significantly based on factors such as cultivar, ripeness, processing conditions, and analytical methodology.

| Natural Source | Compound | Concentration Range (µg/kg) | Analytical Method |

| Cucumber (Cucumis sativus) | (Z)-3-Nonen-1-ol | Not explicitly quantified, but identified as a key volatile. | HS-SPME-GC-MS |

| (6Z)-Nonen-1-ol | Present in all 29 cultivars studied. | HS-SPME-GC-MS | |

| Nectarine (Prunus persica var. nucipersica) | trans-2-Hexen-1-ol | 23.9% of total volatile content in fresh fruit. | HS-SPME/GC-MS |

| Roasted Peanuts (Arachis hypogaea) | This compound | Identified, but not quantified. | GC-MS |

| Cognac | This compound | Identified as a volatile component. | GC-MS |

Biosynthesis of this compound

The biosynthesis of C9 aldehydes and alcohols, including this compound, in plants is primarily initiated through the lipoxygenase (LOX) pathway. This pathway utilizes polyunsaturated fatty acids, such as linoleic acid and linolenic acid, as substrates.

The key steps involved in the formation of this compound are:

-

Lipoxygenase (LOX) Action: The enzyme 9-lipoxygenase (9-LOX) catalyzes the hydroperoxidation of polyunsaturated fatty acids at the C-9 position.

-

Hydroperoxide Lyase (HPL) Cleavage: The resulting 9-hydroperoxide is then cleaved by a specific hydroperoxide lyase (HPL), yielding a C9 aldehyde, primarily (E)-2-nonenal.

-

Alcohol Dehydrogenase (ADH) Reduction: Finally, the aldehyde is reduced to its corresponding alcohol, this compound, by the action of alcohol dehydrogenase (ADH).

Experimental Protocols for Analysis

The analysis of this compound and other volatile compounds from complex matrices typically involves a sample preparation step to extract and concentrate the analytes, followed by separation and detection. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique.

Detailed Methodology for HS-SPME-GC-MS Analysis

1. Sample Preparation:

-

Solid Samples (e.g., fruits, vegetables, peanuts): A representative portion of the sample is weighed (typically 1-5 g) and homogenized or finely ground. The sample is then placed in a headspace vial (e.g., 20 mL). To enhance the release of volatiles, an aqueous solution, often saturated with sodium chloride, may be added.

-

Liquid Samples (e.g., cognac): A specific volume of the liquid sample (e.g., 1-5 mL) is placed directly into a headspace vial. The addition of a salt solution can also be beneficial.

-

Internal Standard: An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added to the vial for accurate quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A suitable SPME fiber is chosen based on the polarity of the target analyte. For semi-polar compounds like this compound, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.

-

Extraction: The sealed headspace vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific period (e.g., 20-40 minutes) to allow the volatiles to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 20-40 minutes) to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250 °C), where the adsorbed volatiles are thermally desorbed onto the analytical column.

-

Separation: The separation of the volatile compounds is achieved on a capillary column (e.g., DB-5ms or HP-INNOWax) using a temperature program. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) to elute all compounds.

-

Detection: The separated compounds are detected by a mass spectrometer. The mass spectrometer is typically operated in electron ionization (EI) mode. Identification of this compound is achieved by comparing its mass spectrum and retention time with that of a pure standard.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and using a calibration curve prepared with known concentrations of the analyte.

Signaling Pathways

Currently, there is a lack of specific scientific literature detailing signaling pathways in which this compound directly participates. While lipid-derived molecules, in general, are known to be involved in various plant signaling cascades, particularly in response to stress, the specific role of C9 alcohols like this compound remains an area for future research. General lipid signaling pathways in plants involve a complex network of enzymes and second messengers that regulate growth, development, and responses to environmental stimuli.

Conclusion

This compound is a naturally occurring volatile compound with a widespread distribution in the plant and animal kingdoms, contributing significantly to the aroma of various foods. Its biosynthesis via the 9-lipoxygenase pathway is a key process in its formation. The analytical methodology of HS-SPME-GC-MS provides a robust and sensitive means for its identification and quantification. While its role as a flavor and fragrance compound is established, further research is required to elucidate its potential involvement in biological signaling pathways. This guide provides a foundational understanding for professionals engaged in the study and application of this and related aliphatic alcohols.

References

The Biological Activity of trans-2-Nonen-1-ol in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Nonen-1-ol is a volatile organic compound with a characteristic fatty, green, and waxy odor, found in various plants and also identified as a component of insect pheromone blends.[1][2] Its role in insect behavior is multifaceted, acting as an attractant, repellent, or a component of a more complex chemical signal depending on the insect species and the context of the interaction. This technical guide provides an in-depth overview of the known biological activities of this compound in insects, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While direct quantitative data for this compound across a wide range of insects remains a subject of ongoing research, this document synthesizes available information and provides protocols based on studies of structurally similar compounds to guide future investigations.

Quantitative Biological Activity

Currently, publicly available literature lacks specific LC50 or ED50 values for the insecticidal or behavioral activity of this compound across a broad range of insect species. However, studies on the codling moth, Cydia pomonella, a significant agricultural pest, have provided valuable electrophysiological and behavioral data for structurally related compounds, which can serve as a proxy for estimating the potential activity of this compound.

Electrophysiological Responses (EAG)

Electroantennography (EAG) is a technique used to measure the total electrical response of an insect's antenna to a volatile compound. The following table summarizes the EAG responses of Cydia pomonella to various volatile compounds, including the structurally related aldehyde, nonanal. These values represent the mean peak voltage of the antennal depolarization in response to the stimulus.

Table 1: Electroantennogram (EAG) Responses of Cydia pomonella to Various Volatile Organic Compounds

| Compound | Concentration (mg/mL) | Male EAG Response (mV ± SE) | Female EAG Response (mV ± SE) |

| Nonanal | 20 | 2.44 ± 0.19 | 3.43 ± 0.23 |

| Linalool | 200 | Not specified | Not specified |

| Eucalyptol | Not specified | Not specified | Not specified |

| Geranyl acetate | Not specified | Not specified | Not specified |

| Myrcene | Not specified | Not specified | Not specified |

| β-Ocimene | Not specified | Not specified | Not specified |

| Methyl salicylate | Not specified | Not specified | Not specified |

| α-Farnesene | Not specified | Not specified | Not specified |

| Heptaldehyde | Not specified | Not specified | Not specified |

| Data extracted from a study on walnut volatiles and codling moth responses. |

Behavioral Responses

Olfactometer assays are employed to study the behavioral responses of insects to volatile chemicals, determining whether a compound is an attractant, a repellent, or elicits no significant behavioral change.

Table 2: Behavioral Responses of Cydia pomonella to Selected Volatile Compounds in a Four-Arm Olfactometer Bioassay

| Compound | Dose | Behavioral Response |

| Linalool | High | Repellent |

| Eucalyptol | Not specified | Repellent |

| Geranyl acetate | High | Repellent |

| Myrcene | Not specified | Attractant |

| β-Ocimene | Not specified | Attractant |

| Nonanal | Not specified | Attractant |

| Methyl salicylate | Not specified | Attractant |

| α-Farnesene | Not specified | Attractant |

| Heptaldehyde | Not specified | Attractant |

| Based on findings from a study on codling moth and walnut volatiles. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are standard protocols for key experiments used to assess the biological activity of compounds like this compound in insects.

Electroantennography (EAG) Protocol

This protocol outlines the general procedure for conducting EAG recordings to measure the antennal response of insects to volatile compounds.

-

Insect Preparation:

-

Anesthetize an adult insect (e.g., Cydia pomonella) by chilling it on ice or briefly exposing it to CO2.

-

Carefully excise an antenna at the base using fine scissors.

-

Mount the excised antenna between two electrodes on an EAG probe. The base of the antenna is connected to the reference electrode and the tip to the recording electrode. A small amount of conductive gel can be used to ensure a good electrical connection.

-

-

Odorant Delivery:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or paraffin (B1166041) oil).

-

Create a series of dilutions to test a range of concentrations.

-

Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.

-

Insert the filter paper into a Pasteur pipette. A continuous stream of humidified and purified air is passed over the antenna.

-

The stimulus is delivered by puffing air through the Pasteur pipette, carrying the volatile compound over the antennal preparation.

-

-

Data Recording and Analysis:

-

Record the baseline electrical potential of the antenna.

-

Deliver a puff of the solvent control first, followed by the different concentrations of this compound, typically from lowest to highest.

-

Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli.

-

The EAG response is measured as the maximum amplitude of the negative voltage deflection from the baseline.

-

The responses are typically normalized by subtracting the response to the solvent control.

-

Olfactometer Bioassay Protocol

This protocol describes a four-arm olfactometer bioassay to determine the behavioral response of insects to an odorant.

-

Apparatus Setup:

-

A four-arm olfactometer consists of a central chamber from which four arms extend.

-

A purified and humidified airflow is passed through each arm towards the central chamber.

-

The test compound, dissolved in a solvent, is applied to a filter paper and placed in one arm. The other arms can contain a solvent control or other test compounds.

-

-

Insect Acclimation and Release:

-

Insects are acclimatized to the experimental conditions (temperature, humidity, and light) before the bioassay.

-

A single insect is introduced into the central chamber of the olfactometer.

-

-

Data Collection and Analysis:

-

The time the insect spends in each arm of the olfactometer is recorded over a set period (e.g., 10 minutes).

-

The number of entries into each arm may also be recorded.

-

A preference index can be calculated to determine if the test compound is an attractant or repellent compared to the control.

-

Statistical analysis (e.g., ANOVA or chi-squared test) is used to determine the significance of the observed behavioral responses.

-

Signaling Pathways

The detection of volatile compounds like this compound in insects is a complex process that begins with the interaction of the odorant molecule with olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) housed within sensilla on the insect's antennae.

General Olfactory Signaling Pathway in Insects

The binding of an odorant to an OR triggers a conformational change in the receptor, leading to the opening of an ion channel and the depolarization of the OSN. This generates an action potential that is transmitted to the antennal lobe of the insect's brain, where the information is processed. Insect ORs are typically heterodimers, consisting of a specific odorant-binding OR protein and a highly conserved co-receptor (Orco). While this is the primary mechanism, there is also evidence for the involvement of G protein-coupled second messenger systems in insect olfaction, suggesting that the signaling cascade can be more complex.

Below is a diagram illustrating the general workflow of an electroantennography experiment.

The following diagram illustrates the logical relationship in a four-arm olfactometer bioassay.

Finally, a simplified representation of the insect olfactory signaling pathway is presented below.

Conclusion

This compound is a semiochemical with significant potential to influence insect behavior. While comprehensive quantitative data on its biological activity is still emerging, the methodologies and principles outlined in this guide provide a robust framework for future research. Electrophysiological and behavioral assays, such as EAG and olfactometer studies, are critical tools for elucidating the specific effects of this compound on various insect species. A deeper understanding of the underlying signaling pathways will be essential for the development of novel and targeted insect management strategies, whether for pest control or the conservation of beneficial insects. Further research is needed to populate the data tables with specific values for this compound and to unravel the intricacies of its interaction with the insect olfactory system.

References

Olfactory Perception of trans-2-Nonen-1-ol in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Nonen-1-ol is an unsaturated fatty alcohol that contributes to the characteristic aroma of various fruits and vegetables, including melons and cucumbers. Its distinct "green" and "fatty" scent profile makes it a subject of interest in the fields of sensory science, food chemistry, and fragrance development. Understanding the mechanisms of its perception by the human olfactory system, from the molecular level to psychophysical responses, is crucial for its application and for broader research into chemosensory science. This technical guide provides an in-depth overview of the current knowledge regarding the olfactory perception of this compound in humans, including its odor profile, the general mechanisms of olfactory signaling, and the experimental protocols used to assess its perception.

Data Presentation: Odor Profile and Thresholds

The olfactory characteristics of this compound are consistently described across various sources. However, specific, peer-reviewed quantitative data on its detection and recognition thresholds in humans are limited in publicly available literature.

Table 1: Olfactory Profile of this compound

| Odor Descriptor | Description |

| Primary Notes | Waxy, Green, Fatty[1] |

| Secondary Notes | Melon, Cucumber, Violet, Sweet, Oily, Tallow[1] |

Table 2: Odor Thresholds of Unsaturated Aldehydes and Alcohols

| Compound | Chemical Class | Odor Detection Threshold (ppb in air) | Reference |

| Nonanal (Aldehyde C9) | Saturated Aldehyde | 0.53 | [Cometto-Muñiz & Abraham, 2010][2][3] |

| cis-3-Hexen-1-ol ("Leaf Alcohol") | Unsaturated Alcohol | Varies based on genetic factors | [McRae et al., 2013][4] |

| 1-Octen-3-ol ("Mushroom Alcohol") | Unsaturated Alcohol | - | - |

Note: The absence of a specific, peer-reviewed odor detection threshold for this compound in this table highlights a gap in the current scientific literature.

Olfactory Signaling Pathway

The perception of this compound, like all odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. This interaction triggers a downstream signaling cascade that results in the transmission of a neural signal to the brain.

While the specific olfactory receptors that bind to this compound have not been definitively identified, it is hypothesized that they belong to the large family of G-protein coupled receptors. Genetic variations in these receptors can lead to individual differences in odor perception. For instance, single nucleotide polymorphisms (SNPs) in the OR2J3 gene have been linked to variations in the perception of cis-3-hexen-1-ol, an odorant with a similar "green" note[4]. It is plausible that similar genetic variations could influence the perception of this compound.

Experimental Protocols

The determination of odor detection and recognition thresholds is a fundamental aspect of sensory science. Several standardized methods are employed, often involving human panelists in controlled environments.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific odor-active compounds in a complex mixture. The effluent from a gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds.

Forced-Choice Method for Odor Threshold Determination

This psychophysical method is commonly used to determine the concentration at which an odorant can be reliably detected.

-

Panelist Selection and Training: Participants are screened for normal olfactory function and trained to recognize the target odorant.

-

Stimulus Preparation: A series of concentrations of this compound in an odorless solvent (e.g., mineral oil or water) or air are prepared using serial dilutions.

-

Presentation: In each trial, the panelist is presented with three samples (triangular forced-choice), two of which are blanks (solvent or air only) and one contains the odorant. The panelist's task is to identify the odor-containing sample.

-

Ascending Concentration Series: The concentrations are presented in an ascending order, starting from below the expected threshold.

-

Data Analysis: The detection threshold is typically defined as the concentration at which the odorant is correctly identified by a certain percentage of the panel (often 50% above chance).

Genetic Basis of Perception

The human olfactory receptor repertoire is characterized by significant genetic variation, which can influence how individuals perceive odors[5][6]. This includes variations in olfactory receptor genes that can lead to specific anosmias (inability to smell a particular odorant) or hyposmias (reduced sensitivity).

References

- 1. (E)-2-nonen-1-ol, 31502-14-4 [thegoodscentscompany.com]

- 2. Odor detection by humans of lineal aliphatic aldehydes and helional as gauged by dose-response functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Odor Detection by Humans of Lineal Aliphatic Aldehydes and Helional as Gauged by Dose–Response Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Genetic variation across the human olfactory receptor repertoire alters odor perception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Unveiling the Scent: The Discovery and History of trans-2-Nonen-1-ol as a Semiochemical

A comprehensive guide for researchers on the identification and characterization of a key insect attractant.

Trans-2-Nonen-1-ol, a volatile organic compound with a characteristic fatty, green melon aroma, has emerged as a significant semiochemical in the intricate world of insect communication. Initially recognized for its contribution to the flavor and fragrance industry, its role as a potent attractant and sex pheromone for several economically important beetle species has since been established through rigorous scientific investigation. This technical guide provides an in-depth exploration of the discovery, history, and experimental validation of this compound as a semiochemical, tailored for researchers, scientists, and drug development professionals.

The Initial Discovery: A Tale of Two Chafers

The first indications of this compound's role as an insect attractant came from field studies on European chafers in the early 1990s. In a 1994 study, traps baited with 2-(E)-nonen-1-ol, another name for this compound, successfully captured large numbers of male vine chafers (Anomala vitis) and margined vine chafers (Anomala dubia), both significant pests in vineyards and orchards. This provided the first behavioral evidence of its semiochemical activity.

A landmark 1996 study solidified the role of this compound as a sex pheromone. Researchers identified it as a key component of the female-produced sex pheromone of the scarab beetle Anomala albopilosa albopilosa.[1] This research not only identified the compound but also elucidated its importance in the context of a multi-component pheromone blend, highlighting the complexity of insect chemical communication.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its synthesis, handling, and deployment in semiochemical-based applications.

| Property | Value | Reference |

| Molecular Formula | C9H18O | [2] |

| Molecular Weight | 142.24 g/mol | [2] |

| CAS Number | 31502-14-4 | [2] |

| Boiling Point | 105 °C @ 12 mm Hg | [2] |

| Flash Point | 215 °F | [2] |

| Appearance | White liquid | [3] |

| Odor | Fatty, violet | [3] |

| Water Solubility | Insoluble | [3] |

Experimental Protocols: From Identification to Behavioral Validation

The identification and validation of this compound as a semiochemical involved a combination of sophisticated analytical and behavioral techniques.

Pheromone Extraction and Analysis

The initial step in identifying the pheromone components of Anomala albopilosa albopilosa involved the careful extraction of volatile compounds from virgin female beetles. A common method for this is airborne volatile collection, where air is passed over the insects and then through an adsorbent material to trap the emitted chemicals.

The trapped compounds are then eluted and analyzed using coupled gas chromatography-electroantennographic detection (GC-EAD). This powerful technique simultaneously separates the chemical components of the extract and measures the electrical response of an insect's antenna to each compound as it elutes from the GC column. A significant antennal response indicates a biologically active compound.

Further identification and structural elucidation are achieved using gas chromatography-mass spectrometry (GC-MS), which provides a unique mass spectrum for each compound, allowing for its definitive identification by comparing the spectrum to known standards and databases.

Behavioral Bioassays

To confirm the biological activity of identified compounds, behavioral bioassays are essential. These can range from simple olfactometer tests, where an insect's preference for different odor sources is observed, to more complex wind tunnel and field trapping experiments.

In the case of this compound, field trapping studies were crucial in demonstrating its attractiveness to male chafers. These experiments typically involve deploying traps baited with synthetic versions of the identified compounds, alone or in various combinations and ratios, and comparing the number of captured insects to control traps.

Quantitative Data on Semiochemical Activity

The following tables summarize the key quantitative findings from the pivotal studies on the semiochemical activity of this compound.

Table 1: Pheromone Composition in Anomala albopilosa albopilosa

| Compound | Ratio | Reference |

| (R, Z)-5-(-)-(oct-1-enyl)oxacyclopentan-2-one (buibuilactone) | 10 | [1] |

| 2-(E)-nonenol (this compound) | 3 | [1] |

| 2-(E)-nonenal | 3 | [1] |

| Methyl benzoate | 1 | [1] |

Table 2: Field Trapping Results for Anomala vitis and Anomala dubia

| Lure Composition | Mean Trap Catch (Males) | Reference |

| 2-(E)-nonen-1-ol | Significantly higher than control | [4] |

| Control (unbaited) | Baseline | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the discovery process and the proposed signaling pathway for the perception of this compound in insects.

References

- 1. Scarab beetleAnomala albopilosa albopilosa utilizes a more complex sex pheromone system than a similar speciesA. cuprea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-(E)-nonen-1-ol: Male attractant for chafersAnomala vitis Fabr. andA. dubia Scop. (Coleoptera: Scarabaeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (E)-2-nonen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-nonen-1-ol, a fatty alcohol with the linear formula C9H18O, is a compound of interest in various scientific and industrial fields.[1][2] It is recognized for its characteristic fatty, violet, and green aroma and is utilized as a flavoring and fragrance agent.[1][3] Notably, (E)-2-nonen-1-ol is a naturally occurring compound, found as a volatile component in plants such as Solanum lycopersicum (tomato) and is also identified as a pheromone in the scarab beetle Anomala albopilosa.[1][4] This dual role in biological systems underscores its potential significance in chemical ecology and related research areas. This technical guide provides a comprehensive overview of the core physicochemical properties of (E)-2-nonen-1-ol, detailed experimental protocols for their determination, and visual representations of its synthesis and analytical workflows.

Physicochemical Properties

The fundamental physicochemical characteristics of (E)-2-nonen-1-ol are summarized in the table below, providing a consolidated reference for key quantitative data.

| Property | Value | Source |

| Molecular Formula | C9H18O | [1][5] |

| Molecular Weight | 142.24 g/mol | [1][5] |

| Appearance | White to colorless liquid | [1] |

| Odor | Fatty, violet, green, waxy, melon | [1][3] |

| Boiling Point | 105 °C at 12 mmHg | [1] |

| Density | 0.835 - 0.845 g/mL at 25 °C | [1] |

| Refractive Index | 1.444 - 1.448 at 20 °C | [1] |

| Flash Point | 101.67 °C (215 °F) | [3] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and oils. | [1] |

| CAS Number | 31502-14-4 | [1][5] |

Experimental Protocols

The determination of the physicochemical properties of (E)-2-nonen-1-ol employs standard analytical techniques for the characterization of organic compounds, particularly fatty alcohols. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Micro Method)

The boiling point of (E)-2-nonen-1-ol can be accurately determined using a micro-boiling point apparatus.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.

-

Procedure:

-

A small amount of (E)-2-nonen-1-ol (a few drops) is placed into the small test tube.

-

The capillary tube is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing heating oil.

-

The Thiele tube is gently heated. A stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Measurement of Density

The density of liquid (E)-2-nonen-1-ol can be determined using a pycnometer or a digital density meter.

-

Apparatus: Pycnometer (a specific volume glass flask), analytical balance.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with distilled water, and its mass is weighed to determine the exact volume of the pycnometer at a specific temperature.

-

The pycnometer is then emptied, dried, and filled with (E)-2-nonen-1-ol.

-

The mass of the pycnometer filled with the sample is determined.

-

The density is calculated by dividing the mass of the (E)-2-nonen-1-ol by the volume of the pycnometer.

-

Measurement of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquid samples like (E)-2-nonen-1-ol.

-

Apparatus: Abbe refractometer, light source (sodium lamp, 589 nm), constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of (E)-2-nonen-1-ol are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20°C) using the water bath.

-

The light source is switched on, and the eyepiece is adjusted until the borderline between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale.

-

Determination of Solubility

The solubility of (E)-2-nonen-1-ol in various solvents is determined by direct observation.

-

Apparatus: Test tubes, vortex mixer.

-

Procedure:

-

A small, measured amount of (E)-2-nonen-1-ol (e.g., 0.1 mL) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL of water, ethanol).

-

The mixture is agitated vigorously using a vortex mixer for a set period.

-

The mixture is allowed to stand and is visually inspected for homogeneity.

-

If a single clear phase is observed, the compound is considered soluble. If two distinct layers form or the mixture is cloudy, it is deemed insoluble or sparingly soluble.

-

Spectroscopic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of (E)-2-nonen-1-ol and to confirm its molecular weight. The sample is vaporized and separated on a capillary column, and the eluted components are detected by a mass spectrometer. The resulting mass spectrum provides a fragmentation pattern characteristic of the molecule.[5][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For (E)-2-nonen-1-ol, characteristic absorption bands would be observed for the O-H stretch of the alcohol group and the C=C stretch of the alkene group.[5][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the structure of the molecule, including the connectivity of atoms and the stereochemistry of the double bond.

Mandatory Visualizations

Synthetic Workflow

A plausible synthetic route for (E)-2-nonen-1-ol involves the reaction of 1-heptyne (B1330384) with paraformaldehyde, followed by stereoselective reduction.

Caption: A two-step synthesis of (E)-2-nonen-1-ol.

Analytical Workflow

A general workflow for the comprehensive physicochemical analysis of a liquid sample like (E)-2-nonen-1-ol is presented below.

Caption: Workflow for physicochemical characterization.

References

- 1. 2-Nonen-1-ol, (2E)- | C9H18O | CID 5364941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nonen-1-ol | C9H18O | CID 61896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E)-2-nonen-1-ol, 31502-14-4 [thegoodscentscompany.com]

- 4. Scarab beetleAnomala albopilosa albopilosa utilizes a more complex sex pheromone system than a similar speciesA. cuprea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Nonen-1-ol, (E)- [webbook.nist.gov]

- 6. 2-Nonen-1-ol, (E)- [webbook.nist.gov]

- 7. 2-Nonen-1-ol, (E)- [webbook.nist.gov]

The Biosynthesis of trans-2-Nonen-1-ol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthesis of trans-2-Nonen-1-ol, a C9 green leaf volatile (GLV) produced by plants, primarily in response to biotic and abiotic stress. This compound, along with its aldehyde precursor, trans-2-nonenal, contributes to the characteristic "green" aroma of many fruits and vegetables and plays a significant role in plant defense signaling. This guide details the core metabolic pathway, presents quantitative data on key enzymes, provides detailed experimental protocols for analysis, and visualizes the involved processes.

Core Biosynthesis Pathway: The 9-Lipoxygenase Branch of the Oxylipin Pathway

The formation of this compound is a multi-step enzymatic cascade initiated by the release of fatty acids from cell membranes. The pathway is a specific branch of the broader oxylipin pathway, which is responsible for producing a wide array of signaling and defense molecules in plants.[1][2] The synthesis is primarily triggered by physical damage, such as wounding or herbivory, which disrupts cell membranes and allows enzymes to access their substrates.[2]

The key steps are:

-

Substrate Release : Upon cell disruption, lipases act on membrane lipids to release polyunsaturated fatty acids (PUFAs). The primary precursor for C9 volatiles is linoleic acid (18:2).

-

Oxygenation : The enzyme 9-Lipoxygenase (9-LOX) catalyzes the stereospecific insertion of molecular oxygen into linoleic acid at the C-9 position. This reaction forms 9(S)-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPOD) .[3]

-

Cleavage : Hydroperoxide Lyase (HPL) , a specialized cytochrome P450 enzyme (CYP74 family), cleaves the 9-HPOD molecule.[3] This cleavage yields two fragments: a nine-carbon volatile aldehyde, (E)-2-nonenal (trans-2-nonenal) , and 9-oxononanoic acid.

-

Reduction : Finally, the aldehyde is converted to the corresponding alcohol. Alcohol Dehydrogenase (ADH) reduces trans-2-nonenal to produce ** this compound**. This final step contributes to the diversity of GLVs emitted by the plant.

This pathway is visualized in the diagram below.

Quantitative Data

The efficiency of this compound synthesis depends on the kinetic properties of the involved enzymes and the concentration of precursors, which can vary significantly between plant species and under different stress conditions. Below is a summary of relevant quantitative data.

| Enzyme | Plant Source | Substrate | K_m (µM) | V_max | Specific Activity | Reference |

| 9-Lipoxygenase (9-LOX) | Cucumber (recombinant CsLOX3) | Linoleic Acid | 20.7 | N/A | N/A | [4] |

| Soybean (LOX-1B) | Linoleic Acid | 7.7 | 30.0 nmol/mg/min | N/A | ||

| Hydroperoxide Lyase (HPL) | Almond (recombinant) | 9-HPOD | N/A | N/A | 2500 nmol/mg/min | [5] |

| Almond (native) | 9-HPOD | N/A | N/A | 1000 nmol/mg/min | [5] | |

| Alcohol Dehydrogenase (ADH) | Prunus mume (recombinant PmCAD1) | Cinnamaldehyde | 58.36 | 32.54 U/mg | N/A | |

| Yeast | Ethanol (B145695) | 21,500 | 0.426 µmol/min/mg | N/A | [6][7] | |

| Crocus sativus | Acetaldehyde | 1,900 | 30 nmol/min/mg | N/A | [8] |

Note: N/A indicates data not available in the cited literature. Kinetic data for ADH with trans-2-nonenal as a substrate is limited; values for similar aldehyde or alcohol substrates are provided for reference.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of key enzymes and volatile compounds in the this compound biosynthesis pathway.

Protocol 1: Spectrophotometric Assay for 9-Lipoxygenase (9-LOX) Activity

This protocol measures LOX activity by monitoring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the fatty acid hydroperoxide product.[9][10]

Materials:

-

Phosphate (B84403) Buffer (0.1 M, pH 6.5)

-

Linoleic Acid Substrate Solution (10 mM sodium linoleate)

-

Tween 20

-

Sodium Hydroxide (0.5 M)

-

Plant tissue (e.g., leaves)

-

Liquid nitrogen, mortar, and pestle

-

Centrifuge, spectrophotometer, and quartz cuvettes

Procedure:

-

Enzyme Extraction: a. Homogenize 1 gram of fresh plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle. b. Add 5 mL of cold phosphate buffer (0.1 M, pH 6.5) and continue grinding until a homogenous slurry is formed. c. Transfer the slurry to a centrifuge tube and centrifuge at 12,000 x g for 20 minutes at 4°C. d. Carefully collect the supernatant, which contains the crude enzyme extract. Keep on ice.

-

Substrate Preparation (10 mM Sodium Linoleate): a. In a light-protected flask, mix 78 µL of linoleic acid and 90 µL of Tween 20 with 10 mL of boiled, deionized water. b. Mix gently to avoid bubbles. Add 0.5 M NaOH dropwise until the solution clarifies. c. Adjust the final volume to 25 mL with deionized water. Aliquot and store at -20°C.

-

Assay: a. Set up a 1 mL reaction in a quartz cuvette. b. Add 980 µL of phosphate buffer (0.1 M, pH 6.5) to the cuvette. c. Add 10 µL of the 10 mM sodium linoleate (B1235992) substrate solution. Mix by inversion. d. Place the cuvette in the spectrophotometer and zero the instrument at 234 nm. e. To initiate the reaction, add 10-20 µL of the crude enzyme extract and mix immediately. f. Record the increase in absorbance at 234 nm for 3-5 minutes.

-

Calculation: a. Determine the linear rate of change in absorbance per minute (ΔA₂₃₄/min). b. Calculate enzyme activity using the Beer-Lambert law. One unit of activity is often defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute. c. Activity (U/mL) = (ΔA₂₃₄/min × Total Volume) / (ε × Path Length × Enzyme Volume), where ε (molar extinction coefficient) for linoleic acid hydroperoxide is approximately 25,000 M⁻¹cm⁻¹.

Protocol 2: Spectrophotometric Assay for Hydroperoxide Lyase (HPL) Activity

This assay measures HPL activity by monitoring the decrease in absorbance at 234 nm, which corresponds to the cleavage of the conjugated diene system of the fatty acid hydroperoxide substrate.[5]

Materials:

-

Sodium Phosphate Buffer (50 mM, pH 6.5)

-

9(S)-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPOD) substrate (e.g., from a commercial supplier like Larodan)

-

Enzyme extract (prepared as in Protocol 3.1)

-

Spectrophotometer and UV-transparent cuvettes

Procedure:

-

Reaction Setup: a. Prepare a 1 mL reaction mixture in a cuvette containing 50 mM sodium phosphate buffer (pH 6.5). b. Add the enzyme extract (e.g., 20-50 µL) to the buffer.

-

Assay: a. Place the cuvette in the spectrophotometer and equilibrate to 25°C. b. Start the reaction by adding the 9-HPOD substrate to a final concentration of 20 µM. c. Immediately monitor the decrease in absorbance at 234 nm for 5 minutes.

-

Calculation: a. Determine the initial linear rate of absorbance decrease (ΔA₂₃₄/min). b. Calculate the specific activity in nmol of substrate consumed per minute per mg of protein. c. Activity (nmol/min/mg) = [(ΔA₂₃₄/min) / ε] × 10⁶ × (1 / [Protein, mg/mL]), where ε is 25,000 M⁻¹cm⁻¹.

Protocol 3: Spectrophotometric Assay for Alcohol Dehydrogenase (ADH) Activity

This protocol measures the activity of ADH by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm. The reaction is run in the direction of alcohol oxidation, but it is reversible, and the same enzyme catalyzes the reduction of aldehydes.

Materials:

-

Pyrophosphate Buffer (50 mM, pH 8.8)

-

This compound substrate (or ethanol as a standard)

-

β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺) solution (15 mM)

-

Enzyme extract (prepared as in Protocol 3.1)

-

Spectrophotometer and cuvettes

Procedure:

-

Reaction Setup: a. In a 3 mL cuvette, combine:

- 1.3 mL of 50 mM Sodium Pyrophosphate Buffer (pH 8.8)

- 1.5 mL of 15 mM NAD⁺ solution

- 0.1 mL of substrate solution (this compound, concentration to be optimized, e.g., 10 mM) b. Mix by inversion and place the cuvette in a spectrophotometer thermostatted at 25°C. Allow to equilibrate. c. Prepare a blank cuvette containing all reagents except the enzyme extract.

-

Assay: a. Zero the spectrophotometer with the blank cuvette at 340 nm. b. Initiate the reaction by adding 0.1 mL of the enzyme extract to the sample cuvette. c. Immediately mix by inversion and record the increase in absorbance at 340 nm for 5-6 minutes.

-

Calculation: a. Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve. b. Calculate enzyme activity using the molar extinction coefficient (ε) of NADH at 340 nm, which is 6220 M⁻¹cm⁻¹. c. Activity (µmol/min/mL) = (ΔA₃₄₀/min × Total Volume) / (ε × Path Length × Enzyme Volume).

Protocol 4: Analysis of Volatiles by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol describes a common method for extracting and quantifying volatile compounds like this compound from plant tissue.

Materials:

-

Plant tissue (e.g., 0.5 g fresh weight)

-

20 mL glass vials with PTFE/silicone septa

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 1-octanol)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation: a. Weigh a precise amount of plant tissue (e.g., 0.5 g) and place it into a 20 mL glass vial. If studying wound response, inflict damage immediately before sealing the vial. b. Add a saturated NaCl solution or solid NaCl (e.g., 1 g) to enhance the release of volatiles from the aqueous phase. c. Add a known amount of an internal standard for quantification. d. Immediately seal the vial with the screw cap and septum.

-

Extraction (HS-SPME): a. Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C). b. Allow the sample to equilibrate for a set time (e.g., 15 minutes). c. Insert the SPME fiber through the septum into the headspace above the sample. Do not let the fiber touch the sample. d. Expose the fiber for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

-

GC-MS Analysis: a. After extraction, retract the fiber and immediately insert it into the heated injection port (e.g., 250°C) of the GC-MS. b. Desorb the trapped volatiles from the fiber onto the column for a set time (e.g., 5 minutes). c. Program the GC oven temperature to separate the compounds. A typical program might be: hold at 40°C for 3 min, then ramp to 240°C at 5°C/min. d. Use helium as the carrier gas at a constant flow rate. e. Set the mass spectrometer to scan a mass range of m/z 40-350 in electron ionization (EI) mode.

-

Identification and Quantification: a. Identify this compound and other compounds by comparing their mass spectra to libraries (e.g., NIST) and their retention times to those of authentic standards. b. Quantify the compound by comparing its peak area to the peak area of the internal standard.

Workflow and Logical Relationships

The experimental process for investigating the this compound pathway involves parallel analyses of gene expression, enzyme activity, and metabolite profiling. The following diagram illustrates a typical experimental workflow.

Conclusion

The biosynthesis of this compound via the 9-LOX pathway represents a critical component of the plant's chemical defense and signaling arsenal. This pathway rapidly converts membrane lipids into potent volatile compounds upon stress. Understanding the kinetics and regulation of the key enzymes—9-LOX, HPL, and ADH—is essential for applications in crop protection, food science, and the development of natural products. The protocols and data presented in this guide provide a foundational framework for researchers to investigate this important metabolic route. Future work, particularly in obtaining detailed kinetic parameters for a wider range of plant species and specific enzyme isoforms, will further illuminate the intricate control mechanisms governing the production of this and other green leaf volatiles.

References

- 1. ijcmas.com [ijcmas.com]

- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 3. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]

- 4. mdpi.com [mdpi.com]

- 5. 3hbiomedical.com [3hbiomedical.com]

- 6. Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. [ijsra.net]

- 7. ijsra.net [ijsra.net]

- 8. safranerio.fr [safranerio.fr]

- 9. researchgate.net [researchgate.net]

- 10. Lipoxygenase activity determination [protocols.io]

Unveiling the Volatile World of trans-2-Nonen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Nonen-1-ol, a volatile organic compound (VOC) with a characteristic fatty, green, and violet-like aroma, plays a significant role in the chemical ecology of various plants and insects. This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, its natural occurrences, and its established applications. While direct research on its specific signaling pathways in mammals is limited, this document explores its role as a semiochemical in insects and a volatile compound in plants. Furthermore, it outlines detailed experimental protocols for the analysis and study of this compound, providing a valuable resource for researchers in chemical ecology, flavor and fragrance science, and drug development.

Introduction

This compound is an unsaturated fatty alcohol that belongs to the class of C9 aliphatic alcohols. As a volatile organic compound, it contributes to the characteristic scent of a variety of natural products. Its presence has been identified in numerous plants, including cucumbers, melons, and nectarines, as well as in some animal-derived products.[1][2] In the realm of chemical ecology, this compound functions as a pheromone in certain insect species and as a plant volatile that can mediate interactions with other organisms. Its pleasant aroma has also led to its use as a flavoring agent in the food industry and as a fragrance component in consumer products.[3] This guide aims to consolidate the current scientific knowledge on this compound, with a focus on its chemical properties, biological significance, and the experimental methodologies used for its investigation.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its study and application. The following tables summarize key quantitative data for this compound.

Table 1: General and Chemical Properties of this compound

| Property | Value |

| Chemical Name | (E)-2-Nonen-1-ol |

| Synonyms | trans-2-Nonenol, (2E)-2-Nonen-1-ol |

| CAS Number | 31502-14-4 |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Fatty, green, waxy, violet, melon |

| Taste | Green, fatty, melon, with a chicken fat nuance at 10 ppm |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Boiling Point | 105 °C at 12 mmHg |

| Density | 0.84 g/mL at 25 °C |

| Refractive Index | 1.448 at 20 °C |

| Flash Point | 215 °F (101.7 °C) |

| Water Solubility | Insoluble |

| Solubility | Soluble in alcohol |

| Vapor Pressure | 0.037 mmHg at 25 °C (estimated) |

| logP | 3.184 (estimated) |

Biological Significance and Signaling

While specific signaling pathways in mammalian systems involving this compound are not well-documented, its role as a semiochemical in the natural world provides insights into its biological activity.

Role as an Insect Pheromone

This compound has been identified as a component of insect pheromones, influencing their behavior. Pheromones are crucial for communication in insects, mediating processes such as mating, aggregation, and alarm signaling. The perception of these volatile cues occurs through specialized olfactory sensory neurons located in the insect's antennae.

Logical Relationship of Pheromone Perception:

Caption: General pathway of insect pheromone perception.

Role as a Plant Volatile

Plants release a diverse array of volatile organic compounds, including this compound, in response to both biotic and abiotic stresses. These volatiles can act as defense signals, attracting natural enemies of herbivores, or as airborne signals that prime neighboring plants for potential threats. The biosynthesis of such compounds is often linked to the fatty acid metabolism pathways within the plant.

Signaling in Plant Defense (Hypothetical Pathway):

Caption: Hypothesized role of this compound in plant defense.

Experimental Protocols

The following sections detail methodologies for the synthesis, extraction, and analysis of this compound, as well as for studying its electrophysiological effects on insects.

Synthesis of this compound

A common laboratory synthesis of this compound involves the hydrolysis of its corresponding acetate (B1210297).[1]

Protocol:

-

Acetate Formation: React 1-bromo-2-nonene with acetic anhydride (B1165640) in an acetic acid solution. This reaction leads to the formation of trans-2-nonenyl acetate.

-

Hydrolysis: Hydrolyze the resulting trans-2-nonenyl acetate to yield this compound.

-

Purification: Purify the final product using standard techniques such as distillation or chromatography.

Experimental Workflow for Synthesis:

References

Methodological & Application

Synthesis and Purification of High-Purity trans-2-Nonen-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of high-purity trans-2-Nonen-1-ol, a valuable intermediate and fragrance component. The following sections outline three primary synthetic routes, comprehensive purification strategies, and analytical methods for quality control.

Introduction

This compound is a fatty alcohol characterized by a green, fatty, and melon-like aroma.[1][2] It is found naturally in various plants and is used as a flavoring agent and in the fragrance industry.[1][2][3] Its synthesis and purification to high purity are crucial for applications in research and development, particularly in the fields of medicinal chemistry and materials science where isomerically pure compounds are often required. This document details robust and reproducible methods for its preparation and purification.

Synthetic Protocols

Three common and effective methods for the synthesis of this compound are presented below. The choice of method may depend on the available starting materials, desired scale, and stereochemical purity requirements.

Method 1: Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, favoring the formation of the (E)-isomer, which corresponds to the trans configuration.[4][5][6] This makes it an ideal choice for producing this compound with high stereoselectivity. The reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde.

Reaction Scheme:

Heptanal (B48729) + Triethyl phosphonoacetate → Ethyl trans-2-nonenoate → this compound

Experimental Protocol:

-

Step 1: Synthesis of Ethyl trans-2-nonenoate via HWE Reaction

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.0 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

-

Cool the resulting clear solution back to 0 °C and add heptanal (1.0 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure to yield crude ethyl trans-2-nonenoate.

-

-

Step 2: Reduction of Ethyl trans-2-nonenoate to this compound

-

Dissolve the crude ethyl trans-2-nonenoate (1.0 eq) in anhydrous diethyl ether or THF and cool the solution to 0 °C under an inert atmosphere.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.0 M in THF, 1.5 eq) or diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 2.2 eq) dropwise. Using DIBAL-H at low temperatures (-78 °C) can offer higher selectivity and avoid over-reduction.

-

Stir the reaction mixture at 0 °C for 2-4 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide (B78521) (NaOH), and then water again (Fieser workup).

-

Stir the resulting mixture until a white precipitate forms.

-

Filter the solid and wash it thoroughly with diethyl ether.

-

Dry the filtrate over anhydrous MgSO₄ and concentrate under reduced pressure to give crude this compound.

-

Method 2: Wittig Olefination

The Wittig reaction provides another classical route to alkenes from aldehydes and ketones.[7][8] The use of a stabilized ylide generally favors the formation of the (E)-alkene.[9]

Reaction Scheme:

Heptanal + (Formylmethylene)triphenylphosphorane → trans-2-Nonenal → this compound

Experimental Protocol:

-

Step 1: Synthesis of trans-2-Nonenal via Wittig Reaction

-

Prepare the Wittig reagent by reacting (formylmethylene)triphenylphosphorane with a suitable base like sodium methoxide (B1231860) in an anhydrous solvent such as THF.

-

To the resulting ylide solution at 0 °C, add heptanal (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

After completion, quench the reaction with water and extract the product with diethyl ether.

-

The byproduct, triphenylphosphine (B44618) oxide, can be largely removed by precipitation from a cold solvent mixture (e.g., ether/hexanes) and filtration.

-

Concentrate the filtrate to obtain crude trans-2-nonenal.

-

-

Step 2: Selective Reduction of trans-2-Nonenal

-

Dissolve the crude trans-2-nonenal (1.0 eq) in methanol (B129727) or ethanol (B145695) at 0 °C.

-

Add sodium borohydride (B1222165) (NaBH₄, 0.5 eq) portion-wise, maintaining the temperature below 10 °C.[10] NaBH₄ is a mild reducing agent that selectively reduces the aldehyde group over the double bond in α,β-unsaturated systems.[10][11]

-

Stir the reaction for 1-2 hours at 0 °C.

-

Quench the reaction by the slow addition of dilute hydrochloric acid (HCl) until the solution is neutral or slightly acidic.

-

Remove the solvent under reduced pressure and extract the aqueous residue with diethyl ether.

-

Dry the combined organic extracts over anhydrous MgSO₄ and concentrate to yield crude this compound.

-

Method 3: Grignard Reaction with Acrolein

This method involves the addition of a Grignard reagent to an α,β-unsaturated aldehyde like acrolein. This approach is less common for this specific target due to potential side reactions (1,4-addition) but can be effective under controlled conditions.

Reaction Scheme:

Hexylmagnesium bromide + Acrolein → this compound

Experimental Protocol:

-

Prepare hexylmagnesium bromide from 1-bromohexane (B126081) and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Cool the freshly prepared Grignard reagent (1.0 eq) to -78 °C.

-

Slowly add a solution of acrolein (1.1 eq) in anhydrous diethyl ether. Maintaining a low temperature is crucial to favor 1,2-addition over 1,4-addition.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at low temperature.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude product, which will likely be a mixture of cis and trans isomers and may contain the 1,4-addition product.

Purification Protocols

High-purity this compound is essential for many applications. The crude product from any of the above syntheses will require purification to remove byproducts, unreacted starting materials, and any isomeric impurities.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the purification of organic compounds.[12][13]

Experimental Protocol:

-

Slurry Preparation: Prepare a slurry of silica (B1680970) gel (230-400 mesh) in a non-polar solvent (e.g., hexanes).

-

Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and carefully load it onto the top of the silica gel bed.

-

Elution: Elute the column with a solvent system of increasing polarity. A common gradient is from pure hexanes to a mixture of hexanes and ethyl acetate (B1210297) (e.g., 95:5 to 80:20). The polarity of the eluent should be optimized using thin-layer chromatography (TLC) beforehand, aiming for an Rf value of approximately 0.3 for the desired product.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Fractional Distillation

For larger scale purification or to remove non-volatile impurities, fractional distillation is an effective technique.[14][15][16][17]

Experimental Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask. The apparatus should be equipped with a thermometer to monitor the vapor temperature.

-

Distillation: Heat the crude this compound in the distillation flask. The boiling point of this compound is approximately 105 °C at 12 mmHg.[2]

-

Fraction Collection: Collect the distillate in fractions. The main fraction should be collected at a constant temperature corresponding to the boiling point of the product at the operating pressure. Discard the initial lower-boiling fraction and the higher-boiling residue.

Data Presentation

The following tables summarize the expected outcomes and key physical properties of this compound.

Table 1: Comparison of Synthetic Routes

| Synthetic Method | Key Reagents | Typical Yield | Typical Purity (after purification) | Key Advantages | Key Disadvantages |

| Horner-Wadsworth-Emmons | Heptanal, Triethyl phosphonoacetate, LiAlH₄/DIBAL-H | 60-80% | >98% | High (E)-stereoselectivity | Multi-step process |

| Wittig Olefination | Heptanal, (Formylmethylene)triphenylphosphorane, NaBH₄ | 50-70% | >95% | Well-established reaction | Removal of triphenylphosphine oxide can be challenging |

| Grignard Reaction | 1-Bromohexane, Acrolein | 30-50% | Variable | One-pot synthesis | Poor stereoselectivity, potential for 1,4-addition |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₈O[3] |

| Molecular Weight | 142.24 g/mol [3] |

| Appearance | Colorless liquid[1][18] |

| Odor | Fatty, violet, melon[1][2] |

| Boiling Point | 105 °C @ 12 mmHg[1][2] |

| Density | ~0.84 g/mL at 25 °C[2] |

| Refractive Index | ~1.448 at 20 °C[2] |

| ¹H NMR (CDCl₃, representative shifts) | δ ~5.7 (m, 2H, -CH=CH-), ~4.1 (d, 2H, -CH₂OH), ~2.0 (q, 2H, -CH₂-CH=), ~1.3 (m, 8H, -(CH₂)₄-), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, representative shifts) | δ ~133, ~129 (-CH=CH-), ~64 (-CH₂OH), ~32, ~31, ~29, ~23, ~14 (alkyl carbons) |

Analytical Methods for Quality Control

To ensure the high purity and correct stereochemistry of the synthesized this compound, the following analytical techniques are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of volatile compounds and identifying any impurities.

Protocol:

-

Sample Preparation: Dilute a small amount of the purified product in a suitable solvent (e.g., dichloromethane or methanol).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: The purity can be determined by the relative peak area of the main component in the chromatogram. The mass spectrum can be compared with library data to confirm the identity of the product and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure and, crucially, the stereochemistry of the double bond.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR Analysis: The coupling constant (J-value) between the vinylic protons is diagnostic of the alkene geometry. For trans isomers, the coupling constant is typically in the range of 12-18 Hz.

-

¹³C NMR Analysis: The chemical shifts of the allylic and vinylic carbons can also provide information about the stereochemistry and confirm the overall structure.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of high-purity this compound.

Logical Relationship of Synthetic Methods

Caption: Logical relationships of the three main synthetic routes to this compound.

References

- 1. (E)-2-nonen-1-ol, 31502-14-4 [thegoodscentscompany.com]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 2-Nonen-1-ol, (2E)- | C9H18O | CID 5364941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Flash Column Chromatography Technology - Hawach [hawachhplccolumn.com]

- 13. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]

- 14. Purification [chem.rochester.edu]

- 15. Fractional distillation - Wikipedia [en.wikipedia.org]

- 16. chemicals.co.uk [chemicals.co.uk]

- 17. byjus.com [byjus.com]

- 18. 2-Nonen-1-ol, (2Z)- | C9H18O | CID 5365027 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of trans-2-Nonen-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-2-Nonen-1-ol is a volatile organic compound and a medium-chain primary fatty alcohol.[1] It is recognized as a flavoring agent and has been identified as a plant metabolite and a pheromone.[1] This compound is found in various natural sources, including cucumbers, chicken fat, and nectarines.[2] Its characteristic fatty and violet odor makes it a significant component in the flavor and fragrance industry.[3][4] Accurate and sensitive quantification of this compound is crucial for quality control in food and fragrance products, as well as for research in environmental science and chemical ecology.